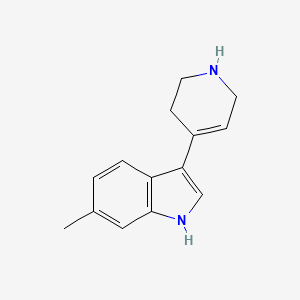
6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole
Vue d'ensemble
Description
“6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole” is a complex organic compound that contains an indole group and a tetrahydropyridine group. Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Tetrahydropyridine is a six-membered ring with one nitrogen atom and four hydrogen atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the indole ring and the tetrahydropyridine ring in separate steps, followed by a coupling reaction. The exact methods would depend on the specific starting materials and reaction conditions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole and tetrahydropyridine rings. The 6-methyl group on the indole ring and the 4-position of the tetrahydropyridine ring would likely have significant effects on the compound’s chemical properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the indole and tetrahydropyridine rings. The indole ring is aromatic and relatively stable, but can undergo electrophilic substitution reactions at the 2- and 3-positions. The tetrahydropyridine ring can participate in a variety of reactions, including reductions and oxidations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the indole and tetrahydropyridine rings could affect its solubility, melting point, and boiling point. The exact properties would need to be determined experimentally .Applications De Recherche Scientifique
5-HT6 Receptor Agonism and Antagonism
- Agonism and Binding Affinity: Research on 2-alkyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, including the 5-chloro-2-methyl variant, has shown significant activity as 5-HT6 receptor agonists. One potent agonist demonstrated an IC50 of 7.4 nM in 3H-LSD binding and an EC50 of 1.0 nM in functional assays for cyclic AMP production (Mattsson et al., 2005).
- Structure-Activity Relationship: Further investigation into the structure-activity relationship (SAR) of these compounds, particularly focusing on substitutions at the indole N(1)-, 2- and 5-positions, indicated their influence on affinity and intrinsic activity at 5-HT6 receptors. Specific structural requirements were identified for potent 5-HT6 receptor agonist properties, including an unsubstituted indole N(1), a 2-methyl alkyl group, and halogen substituents in the indole 5-position (Mattsson et al., 2013).
Synthesis and Chemical Transformations
- Reactions of 4-(indol-2-ylcarbonyl)-, 4-(indol-3-ylcarbonyl and 4-(indol-3-ylmethyl)-1,2,5,6-tetrahydro-1-methylpyridines: Research explored the synthesis and reactions of various tetrahydropyridin-4-yl ketones and their transformation, shedding light on the versatility of these compounds in synthetic chemistry (Martinez et al., 1984).
Other Applications
- N1-Arylsulfonyl Derivatives as Antagonists: A series of N(1)-arylsulfonyl derivatives were synthesized, showing high affinity for the 5-HT(6) receptor. Two analogs demonstrated significant antagonistic activity against adenylate cyclase production (Cole et al., 2005).
- Fe3O4 Magnetic Nanoparticles in Synthesis: Fe3O4 magnetic nanoparticles were effectively utilized as catalysts for the synthesis of various indole derivatives, highlighting an environmentally friendly approach in chemical synthesis (Rostami et al., 2018).
- HIV-1 Attachment Inhibitors: Efforts to improve oral bioavailability of a tetrazole-containing derivative for inhibiting HIV-1 attachment involved assessing various prodrug approaches. This highlighted the potential medicinal chemistry applications of these compounds (Yeung et al., 2013).
Safety And Hazards
Orientations Futures
Future research on this compound could involve exploring its synthesis, characterizing its physical and chemical properties, and investigating its potential biological activity. It could also be interesting to study derivatives of this compound, where different groups are attached to the indole or tetrahydropyridine rings .
Propriétés
IUPAC Name |
6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2/c1-10-2-3-12-13(9-16-14(12)8-10)11-4-6-15-7-5-11/h2-4,8-9,15-16H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUXMIDTUTXWHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C3=CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30439607 | |
| Record name | 6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
CAS RN |
139774-14-4 | |
| Record name | 6-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30439607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(2-Aminoethylamino)ethoxy]ethanol](/img/structure/B1279304.png)
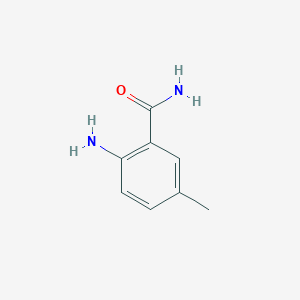
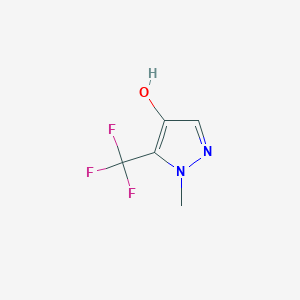
![2-[2-(Dimethylamino)ethoxy]benzonitrile](/img/structure/B1279309.png)
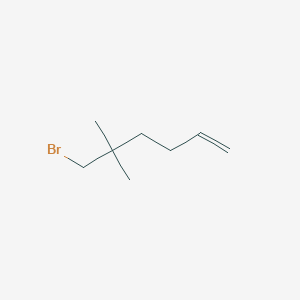
![8-Bromo-6-methylimidazo[1,2-A]pyrazine](/img/structure/B1279313.png)
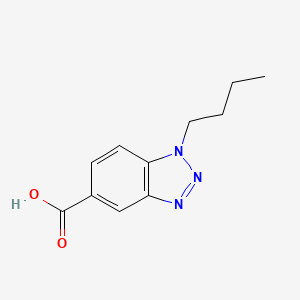
![Ethyl 2-(6-chloroimidazo[1,2-b]pyridazin-2-yl)acetate](/img/structure/B1279316.png)
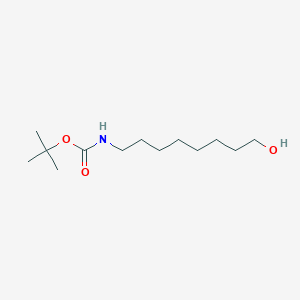
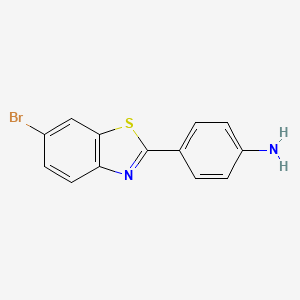
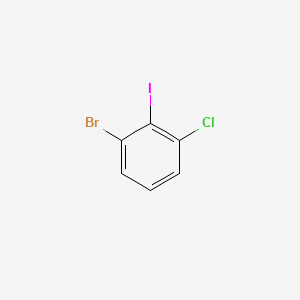
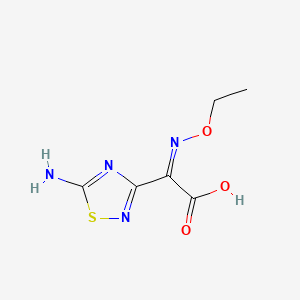
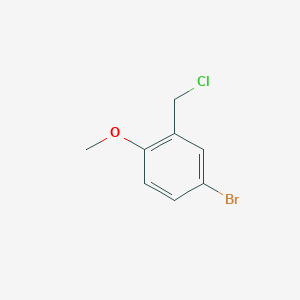
![2-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)isoindoline-1,3-dione](/img/structure/B1279339.png)